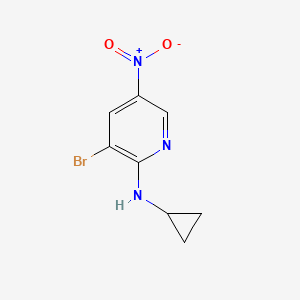

3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 3-bromo-N-cyclopropyl-5-nitropyridin-2-amine follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of its molecular architecture. The compound is registered under Chemical Abstracts Service number 1065074-85-2, establishing its unique identity in chemical databases worldwide. The systematic name accurately reflects the positioning of functional groups on the pyridine ring, with the bromine atom located at the 3-position, the nitro group at the 5-position, and the cyclopropyl-substituted amino group at the 2-position.

The molecular formula C8H8BrN3O2 indicates the presence of eight carbon atoms, eight hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 258.07 grams per mole. Alternative nomenclature systems recognize this compound as 5-bromo-N-cyclopropyl-3-nitropyridin-2-amine, demonstrating the flexibility in systematic naming conventions while maintaining structural clarity. The compound bears the MDL number MFCD11053788, facilitating its identification in commercial chemical databases.

Structural identification codes include the InChI key QHJNUSLJEIVEHR-UHFFFAOYSA-N and the simplified molecular-input line-entry system notation C1CC1NC2=C(C=C(C=N2)N+[O-])Br, providing computational access to its molecular structure. These standardized identifiers ensure consistent recognition across different chemical information systems and research platforms.

Crystallographic Analysis and Three-Dimensional Conformation

The three-dimensional molecular architecture of this compound exhibits several distinctive conformational features that influence its chemical behavior and biological activity. Computational conformational analysis reveals that the compound adopts specific spatial arrangements that minimize steric interactions while maintaining optimal electronic overlap between aromatic and substituent systems. The pyridine ring maintains planarity, characteristic of aromatic heterocycles, while the cyclopropyl substituent adopts orientations that optimize hydrogen bonding interactions with the amino nitrogen.

Crystallographic studies of related brominated nitropyridine derivatives have demonstrated that halogen substitution significantly influences intermolecular packing arrangements and crystal lattice parameters. The bromine atom at the 3-position creates substantial steric bulk that affects molecular packing in the solid state, while the nitro group at the 5-position contributes to intermolecular electrostatic interactions through its dipolar character. These structural features result in characteristic crystal habits and melting point behavior that distinguish this compound from unsubstituted pyridine derivatives.

The cyclopropyl group attached to the amino nitrogen introduces conformational rigidity that constrains the overall molecular geometry. This structural constraint has significant implications for the compound's binding affinity and selectivity in biological systems. Theoretical investigations using density functional theory methods have revealed that the preferred conformation involves the cyclopropyl ring oriented perpendicular to the pyridine plane, minimizing steric clash while maximizing stabilizing interactions.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through characteristic chemical shift patterns and coupling interactions. The aromatic protons on the pyridine ring exhibit distinctive downfield chemical shifts reflecting the electron-withdrawing effects of both bromine and nitro substituents. The cyclopropyl protons display characteristic multipicity patterns with specific coupling constants that confirm the integrity of the three-membered ring system.

| Spectroscopic Parameter | Characteristic Value | Assignment |

|---|---|---|

| Aromatic C-H (pyridine) | 8.0-9.0 ppm | H-4, H-6 positions |

| Cyclopropyl C-H | 0.8-1.2 ppm | Ring protons |

| NH (amino) | 4.5-5.5 ppm | Amino proton |

| Nitro N-O stretch | 1520-1550 cm⁻¹ | Asymmetric stretch |

| Bromine C-Br | 600-700 cm⁻¹ | Carbon-bromine bond |

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The nitro group exhibits strong absorption bands in the 1520-1550 wavenumber region corresponding to asymmetric nitrogen-oxygen stretching vibrations, while symmetric stretching occurs around 1350 wavenumbers. The amino group displays characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region, with the exact position influenced by hydrogen bonding interactions.

Ultraviolet-visible spectroscopy demonstrates characteristic electronic transitions associated with the conjugated pyridine system and the nitro chromophore. The compound exhibits strong absorption bands in the ultraviolet region corresponding to π-π* transitions within the aromatic system, while the nitro group contributes additional absorption features through n-π* transitions. These spectroscopic characteristics provide valuable fingerprint information for compound identification and purity assessment.

Computational Modeling of Electronic Structure

Density functional theory calculations using B3LYP exchange-correlation functionals have provided comprehensive insights into the electronic structure of this compound. These computational studies reveal significant electronic redistribution within the pyridine ring system due to the combined effects of bromine and nitro substitution. The highest occupied molecular orbital exhibits substantial localization on the amino nitrogen and adjacent carbon atoms, while the lowest unoccupied molecular orbital is primarily centered on the nitro group and pyridine ring.

Electrostatic potential mapping demonstrates pronounced charge separation within the molecule, with electron-deficient regions concentrated near the nitro group and electron-rich areas associated with the amino substituent. This charge distribution pattern significantly influences the compound's reactivity profile and interaction potential with biological targets. Natural bond orbital analysis reveals substantial stabilizing interactions between the amino lone pair and the π-system of the pyridine ring.

| Electronic Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.2 eV | B3LYP/6-311G+(d,p) |

| LUMO Energy | -2.8 eV | B3LYP/6-311G+(d,p) |

| Band Gap | 3.4 eV | B3LYP/6-311G+(d,p) |

| Dipole Moment | 4.2 Debye | B3LYP/6-311G+(d,p) |

| Electrophilicity Index | 2.1 eV | Global reactivity descriptor |

The global electrophilicity index calculations indicate moderate electrophilic character, primarily attributed to the electron-withdrawing nitro group. This electronic property influences the compound's participation in polar Diels-Alder reactions and other electrophilic aromatic substitution processes. Fukui function analysis identifies specific atomic sites with enhanced reactivity for nucleophilic and electrophilic attack, providing valuable guidance for synthetic planning and mechanistic understanding.

Comparative Analysis with Related Pyridine Derivatives

Comparative structural analysis of this compound with related pyridine derivatives reveals distinctive patterns in molecular properties and chemical behavior. The closely related compound 2-amino-5-bromo-3-nitropyridine shares the same bromine and nitro substitution pattern but lacks the cyclopropyl substituent, resulting in significantly different solubility and reactivity characteristics. The presence of the cyclopropyl group in the target compound enhances lipophilicity and introduces steric constraints that affect binding interactions.

Comparison with 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine demonstrates the influence of amino substitution patterns on molecular properties. The dimethyl-substituted analog exhibits different electronic properties due to the increased electron density at the amino nitrogen, resulting in altered reactivity toward electrophilic reagents. These structural variations provide insights into structure-activity relationships within this class of compounds.

| Compound | Molecular Weight | Melting Point | Solubility Profile |

|---|---|---|---|

| This compound | 258.07 g/mol | Data not available | Organic solvents |

| 2-Amino-5-bromo-3-nitropyridine | 218.01 g/mol | 205-208°C | Limited aqueous |

| 3-Bromo-N,N-dimethyl-5-nitropyridin-2-amine | 246.06 g/mol | Data not available | Enhanced lipophilicity |

| 2-Amino-3-bromo-5-nitropyridine | 218.01 g/mol | Data not available | Polar solvents |

The positional isomer 2-amino-3-bromo-5-nitropyridine exhibits different regioselectivity patterns in chemical reactions due to the altered electronic environment created by the repositioned bromine atom. This comparison highlights the critical importance of substitution patterns in determining chemical reactivity and biological activity within the nitropyridine family of compounds.

Studies of nucleophilicity behavior using density functional theory calculations have established that 4-substituted pyridines generally exhibit enhanced nucleophilic character compared to 3-substituted analogs. The this compound structure represents an intermediate case where the amino group provides nucleophilic character while the nitro and bromo substituents introduce electrophilic activation. This balanced electronic profile contributes to the compound's utility as a versatile synthetic intermediate in complex molecule construction.

Propriétés

IUPAC Name |

3-bromo-N-cyclopropyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O2/c9-7-3-6(12(13)14)4-10-8(7)11-5-1-2-5/h3-5H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJNUSLJEIVEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=N2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674530 | |

| Record name | 3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-85-2 | |

| Record name | 3-Bromo-N-cyclopropyl-5-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation of 3-Bromo-5-nitropyridin-2-amine

This key intermediate can be synthesized by bromination of 5-nitro-pyridin-2-ylamine using bromine in acetic acid:

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-nitro-pyridin-2-ylamine, Br2, Acetic acid | Bromine is added dropwise to a cooled (10°C) solution of 5-nitro-pyridin-2-ylamine in acetic acid. Stirred at 20°C for 30 min. | 32 | Product isolated by filtration and extraction; basified to pH 8-9 with NaHCO3 |

After reaction, the mixture is basified with saturated sodium bicarbonate solution to neutralize acid and facilitate extraction with ethyl acetate. Organic layers are washed, dried over sodium sulfate, and concentrated to yield 3-bromo-5-nitropyridin-2-amine.

Preparation of N-(4-chloro-3-nitropyridin-2-yl)cyclopropane carboxamide (Key Intermediate)

Another route involves preparing the cyclopropyl amide derivative from 4-chloro-2-amino-3-nitropyridine:

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | 4-chloro-2-amino-pyridine, nitrating mixture (HNO3/H2SO4) | Nitration to form 4-chloro-2-amino-3-nitropyridine | Controlled temperature (25-30°C), monitored by TLC |

| 2 | Cyclopropane carboxylic acid, oxalyl chloride, DMF, DCM | Conversion of cyclopropane carboxylic acid to cyclopropane carbonyl chloride | Stirred at 25-35°C for 2 hours, chilled to -10°C |

| 3 | 4-chloro-2-amino-3-nitropyridine in DCM, triethylamine | Amide coupling with cyclopropane carbonyl chloride at -15 to -5°C, then warmed to 25-35°C | Reaction monitored by TLC, followed by aqueous workup and purification |

The amide formation is performed under cooling to control reactivity and prevent side reactions. After reaction completion, the organic layer is washed, dried, and solvent removed. The crude solid is recrystallized from ethyl acetate to yield pure N-(4-chloro-3-nitropyridin-2-yl)cyclopropane carboxamide.

Bromination of Cyclopropyl Amide Intermediate

The final bromination step to introduce bromine at the 3-position involves:

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | Sodium hydroxide, bromine, water | Bromine is added slowly to a cooled solution of sodium hydroxide in water at 0-5°C | Stirred for 30 min to generate brominating species |

| 2 | 4-chloropyridine-2-carboxamide | Added to bromine solution, heated to reflux (~100°C) for completion of bromination | Reaction monitored by TLC, product precipitated on cooling |

The brominated product is isolated by filtration and drying, yielding the 3-bromo derivative.

Summary Table of Key Preparation Steps

Research Findings and Notes

- The nitration step requires careful temperature control to avoid over-nitration or decomposition.

- Bromination with bromine in acetic acid or aqueous sodium hydroxide is a common method to introduce bromine selectively at the 3-position of nitropyridines.

- The amide bond formation using cyclopropane carbonyl chloride and amino-nitropyridine is efficiently performed under cold conditions to minimize side reactions.

- Purification by recrystallization from ethyl acetate or filtration after bromination ensures high purity of the final compound.

- Yields vary depending on reaction conditions, but bromination yields around 30-35% have been reported.

- Analytical monitoring by TLC and NMR confirms the structure and purity of intermediates and final products.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH4).

Substitution: Halogenation and nitration reactions are typically performed using bromine (Br2) and nitric acid (HNO3), respectively.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of various halogenated and nitro-substituted derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine exhibits potential applications across various domains:

Medicinal Chemistry

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. For example, in vitro assays showed effective reduction of cell viability in human cancer cell lines at micromolar concentrations.

Antimicrobial Activity

- The compound has demonstrated broad-spectrum antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics.

- Interaction studies are focused on understanding its binding affinity with specific enzymes or receptors. Initial findings suggest it may interact with molecular targets that could elucidate its pharmacological profile.

Anticancer Activity Study

In one study, researchers evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis at specific concentrations.

Antimicrobial Efficacy Assessment

Another study tested the compound against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The findings revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics, demonstrating its potential utility in treating bacterial infections.

Mécanisme D'action

The mechanism by which 3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the bromo group can participate in halogen bonding. The cyclopropylamino group may influence the compound's binding affinity to various receptors and enzymes.

Comparaison Avec Des Composés Similaires

Research and Application Context

- Pharmaceutical Intermediates : The target compound’s nitro and bromo groups make it a versatile precursor for antimalarial or anticancer agents, where cyclopropyl groups enhance metabolic stability .

- Agrochemicals : Pyridine derivatives with nitro substituents are explored as herbicides, though steric effects from cyclopropyl may limit field applicability compared to smaller substituents .

Activité Biologique

3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine is a chemical compound with significant potential in medicinal chemistry and biological research. Its structure, characterized by a bromine atom at the third position, a nitro group at the fifth position, and a cyclopropyl group attached to the nitrogen atom of the amine at the second position of the pyridine ring, suggests diverse biological activities. This article provides a detailed overview of its biological activity, including interaction studies, potential therapeutic applications, and comparative analysis with related compounds.

- Molecular Formula : C₈H₈BrN₃O₂

- Molecular Weight : 258.075 g/mol

- Chemical Structure : The compound features a pyridine ring with specific substitutions that may influence its biological interactions.

Research into the mechanism of action of this compound indicates that it may interact with various biological targets, including enzymes and receptors. Preliminary studies suggest potential binding affinities that could elucidate its pharmacological profile. Further investigation is necessary to establish these interactions definitively.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on several key enzymes:

- Acetylcholinesterase (AChE) :

- IC50 Value : Preliminary data suggest that related compounds exhibit varying degrees of AChE inhibition, which may be relevant for neurodegenerative disease treatment.

- Protein Kinase Inhibitors :

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Potential PKMYT1 inhibitor |

| 5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine | TBD | Similar structural features |

| 2-Amino-5-bromo-3-nitropyridine | TBD | Varies based on substitution patterns |

Case Studies and Research Findings

Several case studies have explored the biological activity of pyridine derivatives, including this compound:

- Anticancer Activity :

- Neuroprotective Effects :

- Investigations into AChE inhibitors reveal that compounds with similar structures can enhance cognitive function by preventing acetylcholine breakdown.

Q & A

Basic: What are common synthetic routes for preparing 3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine?

Answer:

A typical synthetic route involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine scaffold. For example, starting with 2-bromo-5-nitropyridine, cyclopropylamine can be introduced at the 2-position under reflux conditions using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the amine and drive the reaction . The nitro group at the 5-position acts as a meta-directing group, ensuring regioselectivity during substitution. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., cyclopropyl protons at δ ~0.5–1.5 ppm and aromatic protons influenced by nitro/bromo groups) .

- Mass Spectrometry (HRMS) : Validates molecular weight (calc. for C₈H₈BrN₃O₂: ~258.98 g/mol) and isotopic patterns for bromine .

- IR Spectroscopy : Identifies nitro (NO₂) stretching vibrations near 1520 cm⁻¹ and 1350 cm⁻¹ .

Advanced: How can researchers optimize reaction yields when introducing the cyclopropyl group?

Answer:

Yields depend on:

- Solvent Choice : Polar aprotic solvents like DMSO enhance nucleophilicity but may increase side reactions; DMF balances reactivity and stability .

- Temperature Control : Reflux (~120–150°C) accelerates kinetics but risks decomposition. Microwave-assisted synthesis at controlled temperatures (e.g., 100°C) can improve efficiency .

- Base Selection : Strong bases (e.g., NaH) may lead to over-substitution, while milder bases (e.g., K₂CO₃) favor mono-substitution .

Systematic Design of Experiments (DoE) is recommended to map parameter interactions .

Advanced: How do electronic effects of substituents influence regioselectivity in further functionalization?

Answer:

The nitro group at position 5 is a strong electron-withdrawing meta-director, while bromine at position 3 is an ortho/para-director. Computational studies (DFT) predict electrophilic attack at the 4-position (para to Br, meta to NO₂) in subsequent reactions. Experimental validation via competitive coupling reactions (e.g., Suzuki-Miyaura) with substituted boronic acids can confirm this .

Advanced: How to resolve contradictory data in reaction kinetics studies?

Answer:

Contradictions often arise from unaccounted variables:

- Impurity Profiles : Use HPLC/MS to identify byproducts (e.g., di-substituted derivatives or nitro-group reductions) .

- Solvent Degradation : DMF decomposes to dimethylamine at high temps, altering reaction pathways; switch to stable solvents like acetonitrile .

- Kinetic vs. Thermodynamic Control : Monitor time-dependent product ratios via in-situ FTIR or NMR to distinguish intermediates .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles (bromopyridines are irritants) .

- Ventilation : Use fume hoods to avoid inhalation (nitro compounds may release toxic fumes upon decomposition) .

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Advanced: What computational tools predict the compound’s reactivity in catalytic systems?

Answer:

- Density Functional Theory (DFT) : Models transition states for SNAr reactions, predicting activation energies and regioselectivity .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF vs. THF) .

- Retrosynthesis Software : Tools like Pistachio or Reaxys propose alternative routes using fragment-based similarity to known reactions .

Advanced: How to design a stability study for this compound under varying storage conditions?

Answer:

- Forced Degradation : Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks.

- Analytical Monitoring : Track nitro-group reduction (via TLC/HPLC) and cyclopropyl ring opening (via ¹H NMR) .

- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to mitigate degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.